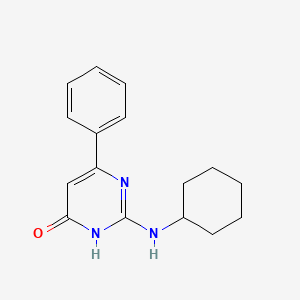![molecular formula C24H21N3O5S B11121975 (2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11121975.png)
(2E)-6-(4-methoxybenzyl)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2E)-2-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-6-[(4-METHOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and thiazolo-triazine precursors. The key steps in the synthesis may involve:
Formation of the thiazolo-triazine core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives under controlled conditions.
Substitution reactions: Introduction of methoxy and propenyloxy groups on the phenyl rings through nucleophilic substitution reactions.
Condensation reactions: Formation of the final product through condensation of the substituted phenyl derivatives with the thiazolo-triazine core under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the double bonds in the propenyloxy groups.
Substitution: Nucleophilic substitution reactions at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated analogs.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: It could influence signaling pathways involved in cellular processes such as proliferation, apoptosis, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their substitution patterns and functional groups.
Thiazolo-triazine derivatives: Other derivatives of thiazolo-triazine may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The unique combination of methoxy, propenyloxy, and phenyl groups in this compound distinguishes it from other similar compounds, potentially leading to distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C24H21N3O5S |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2E)-6-[(4-methoxyphenyl)methyl]-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-4-11-32-19-10-7-16(13-20(19)31-3)14-21-23(29)27-24(33-21)25-22(28)18(26-27)12-15-5-8-17(30-2)9-6-15/h4-10,13-14H,1,11-12H2,2-3H3/b21-14+ |
Clé InChI |
XCAAESUUMCBWRU-KGENOOAVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC=C)OC)/SC3=NC2=O |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121905.png)

![N-({2-[(bromomethyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)cyclohexanecarboxamide](/img/structure/B11121908.png)
![N-[(4-fluorophenyl)methyl]-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121931.png)
![[2-(5-Methylthiophen-2-yl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11121937.png)
![2-(3,4-dimethylphenoxy)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11121944.png)
![6-Imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121950.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11121957.png)

![Methyl 4,5-dimethyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11121968.png)
![5-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11121969.png)
![Methyl 4-(4-fluorophenyl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11121970.png)
![methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11121973.png)
